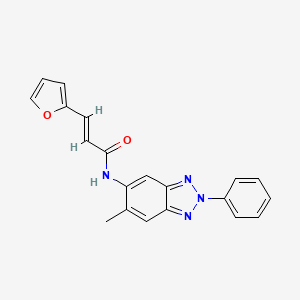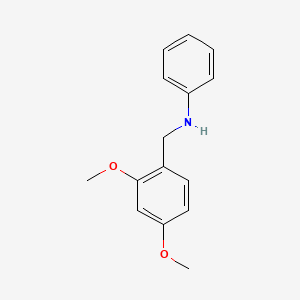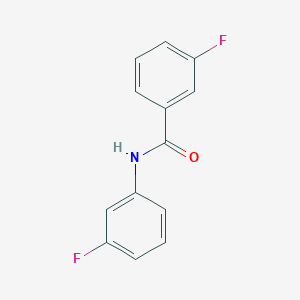![molecular formula C18H17N3O2S B5863146 4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5863146.png)
4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinazoline compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the 4-Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the quinazoline core reacts with 4-nitrobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like thiols, amines, or halides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Reduction: 4,6,8-TRIMETHYL-2-{[(4-AMINOPHENYL)METHYL]SULFANYL}QUINAZOLINE.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Coupling: Biaryl quinazoline derivatives.
Scientific Research Applications
4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4,6,8-TRIMETHYL-2-{[(4-AMINOPHENYL)METHYL]SULFANYL}QUINAZOLINE: Similar structure but with an amino group instead of a nitro group.
4,6,8-TRIMETHYL-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}QUINAZOLINE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE imparts unique chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound a valuable intermediate in various synthetic and biological applications.
Properties
IUPAC Name |
4,6,8-trimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-12(2)17-16(9-11)13(3)19-18(20-17)24-10-14-4-6-15(7-5-14)21(22)23/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGPSGMTWMFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione](/img/structure/B5863063.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B5863087.png)
![2-Chloro-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)
![1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B5863102.png)
![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![2-[(4-chlorophenyl)methyl-propylamino]ethanol](/img/structure/B5863118.png)

![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

